molecular formula C14H16N2O3 B2887625 4-(3-hydroxypropyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1152520-08-5

4-(3-hydroxypropyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid

Cat. No. B2887625
M. Wt: 260.293
InChI Key: WOBLQLCBROZFNW-UHFFFAOYSA-N
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Description

The compound “4-(3-hydroxypropyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a 4-methylphenyl group (also known as p-tolyl group) at the 1-position and a 3-hydroxypropyl group at the 4-position. Additionally, a carboxylic acid functional group is attached to the 3-position of the pyrazole ring.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyrazole ring, followed by various substitution reactions to introduce the 4-methylphenyl, 3-hydroxypropyl, and carboxylic acid groups. The exact synthetic route would depend on the available starting materials and the specific reaction conditions.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. The 4-methylphenyl, 3-hydroxypropyl, and carboxylic acid groups would be attached to this ring at the positions indicated by their numbers.



Chemical Reactions Analysis

As an organic compound containing multiple functional groups, this molecule could participate in a variety of chemical reactions. The carboxylic acid group could undergo reactions such as esterification or amide formation. The pyrazole ring could potentially participate in electrophilic aromatic substitution reactions, although the presence of the nitrogen atoms in the ring might complicate these reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carboxylic acid group would likely make it polar and capable of forming hydrogen bonds, which could affect its solubility and boiling/melting points.


Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Vitamin B6 Derivatives : Research by Tomita, Brooks, and Metzler (1966) discusses the synthesis of pyridineacetic and pyridine-propionic acids, which are related to the pyrazole carboxylic acid family. This study highlights the potential for synthesizing vitamin B6 derivatives, an area that intersects with the properties of 4-(3-hydroxypropyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid (Tomita, Brooks, & Metzler, 1966).

  • Functionalization Reactions : Yıldırım and Kandemirli (2006) explored the reactions of 1H-pyrazole-3-carboxylic acid with aminophenol derivatives, leading to the synthesis of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides. This study provides insights into the functionalization of pyrazole carboxylic acids, which is relevant to understanding the chemical behavior of 4-(3-hydroxypropyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid (Yıldırım & Kandemirli, 2006).

  • Acylation of Amines and Pyrazole : Research by Arutjunyan et al. (2013) on the acylation of amines and pyrazole with related acyl chlorides provides an understanding of how 4-(3-hydroxypropyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid might react under similar conditions (Arutjunyan et al., 2013).

Applications in Materials Science and Pharmaceuticals

  • Synthesis of Heterocyclic Dyes : Tao et al. (2019) studied 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid as a coupling component for heterocyclic dyes. This suggests potential applications of related pyrazole-3-carboxylic acids, like 4-(3-hydroxypropyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid, in dye synthesis and materials science (Tao et al., 2019).

  • Synthesis of Antiallergic Compounds : Nohara et al. (1985) conducted research on the synthesis of antiallergic compounds from related pyrazole carboxylic acids, which could imply potential pharmaceutical applications for 4-(3-hydroxypropyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid in developing new antiallergic drugs (Nohara et al., 1985).

Molecular Structure and Properties

  • Structural Investigations : Viveka et al. (2016) focused on experimental and theoretical studies of biologically important pyrazole-4-carboxylic acid derivatives. Insights from this research can be applied to understand the molecular structure and properties of 4-(3-hydroxypropyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid (Viveka et al., 2016).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, safe handling practices should be followed to minimize risk.


Future Directions

Future research on this compound could involve exploring its potential uses, such as in pharmaceuticals or materials science. Studies could also be conducted to further investigate its physical and chemical properties, or to develop more efficient methods for its synthesis.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed.


properties

IUPAC Name

4-(3-hydroxypropyl)-1-(4-methylphenyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-10-4-6-12(7-5-10)16-9-11(3-2-8-17)13(15-16)14(18)19/h4-7,9,17H,2-3,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBLQLCBROZFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-hydroxypropyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid

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